molecular formula C11H16ClNO2 B13700223 3-(2,4-Dimethoxyphenyl)azetidine Hydrochloride

3-(2,4-Dimethoxyphenyl)azetidine Hydrochloride

Cat. No.: B13700223
M. Wt: 229.70 g/mol
InChI Key: ZNXYWZGYIFHLGK-UHFFFAOYSA-N
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Description

3-(2,4-Dimethoxyphenyl)azetidine Hydrochloride is a chemical compound with the molecular formula C11H15NO2·HCl It is a four-membered heterocyclic compound containing an azetidine ring substituted with a 2,4-dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dimethoxyphenyl)azetidine Hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach involves the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of azetidine synthesis, such as the use of efficient catalysts and optimized reaction conditions, are likely employed to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dimethoxyphenyl)azetidine Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The azetidine ring can undergo substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted azetidines.

Scientific Research Applications

3-(2,4-Dimethoxyphenyl)azetidine Hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2,4-Dimethoxyphenyl)azetidine Hydrochloride involves its interaction with specific molecular targets and pathways. The azetidine ring’s strain-driven reactivity allows it to participate in various chemical reactions, potentially leading to biological effects. The exact molecular targets and pathways are still under investigation, but the compound’s unique structure suggests it may interact with enzymes and receptors in novel ways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,4-Dimethoxyphenyl)azetidine Hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H16ClNO2

Molecular Weight

229.70 g/mol

IUPAC Name

3-(2,4-dimethoxyphenyl)azetidine;hydrochloride

InChI

InChI=1S/C11H15NO2.ClH/c1-13-9-3-4-10(8-6-12-7-8)11(5-9)14-2;/h3-5,8,12H,6-7H2,1-2H3;1H

InChI Key

ZNXYWZGYIFHLGK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2CNC2)OC.Cl

Origin of Product

United States

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